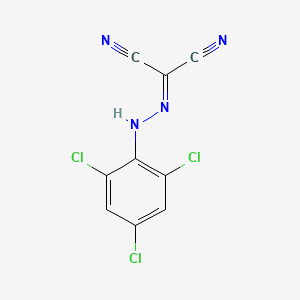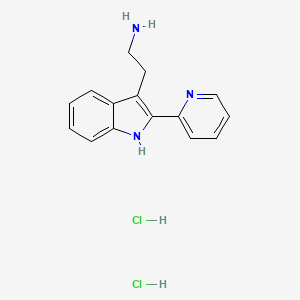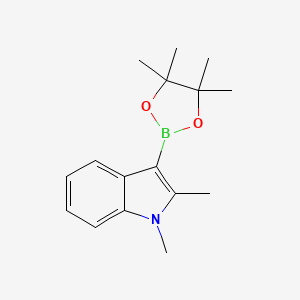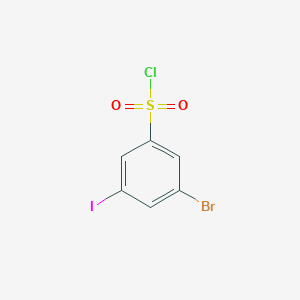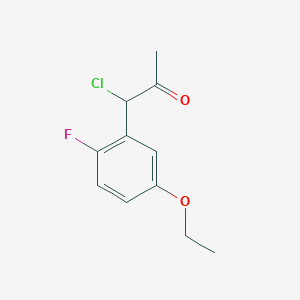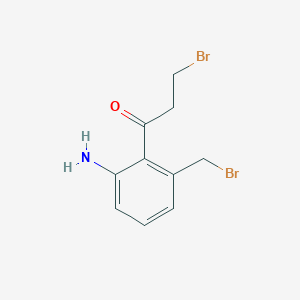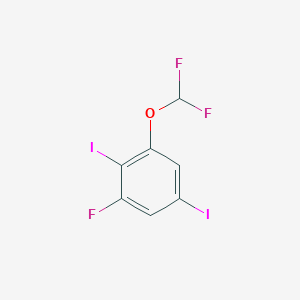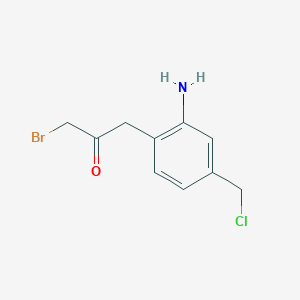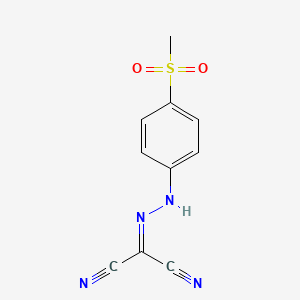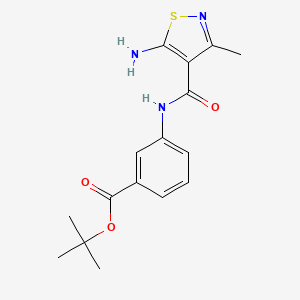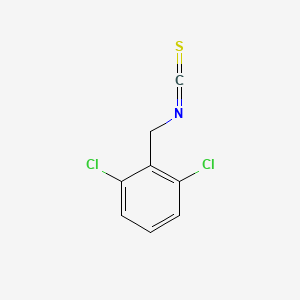![molecular formula C30H38Br2N2O2S3 B14061060 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B14061060.png)
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole is a complex organic compound with significant applications in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in polymer semiconductors, particularly in photovoltaic solar cell devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction is followed by further processing to introduce the 2-ethylhexyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of bromine atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Typically use reagents like organometallic compounds under palladium-catalyzed conditions.
Oxidation Reactions: Often involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfur atom in the thiadiazole ring.
Applications De Recherche Scientifique
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: Used in the synthesis of polymer semiconductors for photovoltaic solar cells.
Material Science: Employed in the development of new materials with unique electronic properties.
Chemical Research:
Mécanisme D'action
The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole involves its interaction with other molecules through its electron-rich thiophene rings and electron-deficient thiadiazole core. This interaction can lead to the formation of charge-transfer complexes, which are crucial for its function in electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Uniqueness
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole stands out due to its unique combination of electron-rich and electron-deficient regions, which enhance its electronic properties and make it particularly suitable for use in organic electronic devices.
Propriétés
Formule moléculaire |
C30H38Br2N2O2S3 |
|---|---|
Poids moléculaire |
714.6 g/mol |
Nom IUPAC |
4,7-bis(5-bromothiophen-2-yl)-5,6-bis(2-ethylhexoxy)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C30H38Br2N2O2S3/c1-5-9-11-19(7-3)17-35-29-25(21-13-15-23(31)37-21)27-28(34-39-33-27)26(22-14-16-24(32)38-22)30(29)36-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |
Clé InChI |
AIXHUKDMTOIOTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=C(C2=NSN=C2C(=C1OCC(CC)CCCC)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


